molecular formula C9H8BrN7 B10832742 5-Bromo-N-(prop-2-yn-1-yl)-2-(1H-1,2,4-triazol-1-yl)pyrimidine-4,6-diamine CAS No. 1620909-95-6

5-Bromo-N-(prop-2-yn-1-yl)-2-(1H-1,2,4-triazol-1-yl)pyrimidine-4,6-diamine

Cat. No.: B10832742
CAS No.: 1620909-95-6
M. Wt: 294.11 g/mol
InChI Key: OQCWNHHZPYJHQR-UHFFFAOYSA-N
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Preparation Methods

The synthetic route for PBF-999 involves the preparation of 5-bromo-N-(prop-2-yn-1-yl)-2-(1H-1,2,4-triazol-1-yl)pyrimidine-4,6-diamine. The reaction conditions and industrial production methods are proprietary to Palobiofarma S.L. and are not publicly disclosed .

Chemical Reactions Analysis

PBF-999 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PBF-999 has a wide range of scientific research applications, including:

Mechanism of Action

PBF-999 exerts its effects by selectively inhibiting phosphodiesterase 10, an enzyme that regulates the levels of cyclic nucleotides in the brain. By inhibiting this enzyme, PBF-999 increases the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are important signaling molecules involved in various biological processes .

Comparison with Similar Compounds

PBF-999 is unique in its dual action as an adenosine A2a receptor antagonist and a phosphodiesterase 10 inhibitor. Similar compounds include:

    Exisulind: A phosphodiesterase inhibitor with antineoplastic properties.

    CEL-031: Another phosphodiesterase inhibitor in clinical development.

    CC-1088:

Properties

CAS No.

1620909-95-6

Molecular Formula

C9H8BrN7

Molecular Weight

294.11 g/mol

IUPAC Name

5-bromo-4-N-prop-2-ynyl-2-(1,2,4-triazol-1-yl)pyrimidine-4,6-diamine

InChI

InChI=1S/C9H8BrN7/c1-2-3-13-8-6(10)7(11)15-9(16-8)17-5-12-4-14-17/h1,4-5H,3H2,(H3,11,13,15,16)

InChI Key

OQCWNHHZPYJHQR-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC(=NC(=C1Br)N)N2C=NC=N2

Origin of Product

United States

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